(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
Overview
Description
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which (1h-pyrazolo[3,4-b]pyridin-4-yl)methanamine belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Biochemical Analysis
Biochemical Properties
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways . For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to changes in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, making it suitable for long-term studies . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites . For example, this compound can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes . Additionally, this compound can influence the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and cellular energy production .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,3,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNWWRIQIGMVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1CN)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717440 | |
Record name | 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935466-91-4 | |
Record name | 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.